N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Description
This compound is characterized by its unique structure, which includes a propoxyphenyl group and an oxadiazole ring, making it a subject of interest for researchers in medicinal chemistry, agriculture, and material science.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C16H21N3O3/c1-3-5-6-14(20)17-16-15(18-22-19-16)12-7-9-13(10-8-12)21-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,17,19,20) |
InChI Key |
SPXPROHELCMNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-amine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its anticancer properties, particularly its ability to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division.
Agriculture: The compound has been explored as a herbicide, inhibiting the activity of acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.
Material Science: It can be used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves the inhibition of specific enzymes or proteins. In cancer cells, it inhibits topoisomerase II, leading to the disruption of DNA replication and cell division, ultimately inducing apoptosis (programmed cell death). In plants, it inhibits acetolactate synthase, causing stunted growth and chlorosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine: Shares the oxadiazole ring and propoxyphenyl group but lacks the pentanamide moiety.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a similar pentanamide structure but with different substituents.
Uniqueness
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is unique due to its specific combination of the propoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit both topoisomerase II and acetolactate synthase makes it a versatile compound for research in multiple fields.
Biological Activity
N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₁N₃O₂
- Molecular Weight : 287.36 g/mol
- IUPAC Name : this compound
The compound features a unique oxadiazole ring linked to a pentanamide group and a propoxyphenyl substituent, which may influence its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, studies suggest it may inhibit acetyl-CoA carboxylase (ACC), which is crucial in lipid metabolism and a target for obesity treatments .
- Antioxidant Activity : Similar oxadiazole derivatives have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress .
- Antimicrobial and Antiviral Properties : Preliminary investigations indicate that it could possess antimicrobial and antiviral activities, making it a candidate for further development in infectious disease treatment.
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. For example:
- Cell Line Studies : In vitro tests on pancreatic cancer cell lines (PANC-1) have shown that compounds with similar structures can induce apoptosis and inhibit cancer cell proliferation . While specific data on this compound is limited, its structural analogs exhibit promising anticancer effects.
Enzyme Inhibition Studies
The enzyme inhibitory effects of related compounds have been documented:
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Hppo | Glucosidase | Competitive | |
| ACC Inhibitor | ACC | Non-competitive |
These findings suggest that this compound may share similar inhibitory profiles.
Case Studies and Research Findings
- Oxadiazole Derivatives in Cancer Research :
- Antioxidant Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
